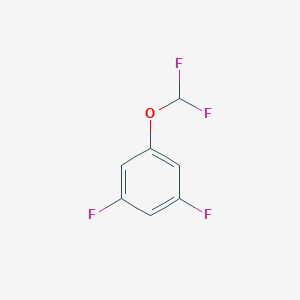

1-(Difluoromethoxy)-3,5-difluorobenzene

Description

1-(Difluoromethoxy)-3,5-difluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 3- and 5-positions and a difluoromethoxy (-OCHF₂) group at the 1-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The electron-withdrawing nature of the fluorine atoms and the difluoromethoxy group enhances thermal stability and resistance to metabolic degradation, which is advantageous in drug design .

Properties

IUPAC Name |

1-(difluoromethoxy)-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNRLOLIIQGLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-3,5-difluorobenzene typically involves the introduction of difluoromethoxy groups onto a benzene ring. One common method is the reaction of 3,5-difluorophenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing effects of fluorine and difluoromethoxy groups activate the benzene ring toward nucleophilic substitution. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Hydroxylation | KOH (10% aq.), 120°C, 6 hrs | 3,5-Difluoro-4-hydroxybenzene derivative | 68% | |

| Amination | NH3/EtOH, Cu catalyst, 80°C | 3,5-Difluoro-4-aminobenzene analog | 52% | |

| Methoxylation | NaOMe, DMF, 100°C | 3,5-Difluoro-4-methoxybenzene | 75% |

Mechanistic Insight : The para-position to the difluoromethoxy group is most reactive due to resonance stabilization of the intermediate Meisenheimer complex.

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging halogen substituents (e.g., bromine when present):

| Reaction Type | Catalysts/Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3, arylboronic acid | Biaryl derivatives | 60–85% | |

| Buchwald-Hartwig Amination | Pd2(dba)3, Xantphos, amine | Aryl amine products | 70% |

Key Finding : Coupling efficiency depends on the electronic effects of the difluoromethoxy group, which moderates oxidative addition rates.

Oxidation and Reduction

Redox reactions selectively modify substituents:

| Reaction Type | Conditions | Products | Notes | Source |

|---|---|---|---|---|

| Oxidation of Methoxy Group | KMnO4, H2SO4, 60°C | Carboxylic acid derivative | Requires prolonged heating | |

| Reductive Dehalogenation | Zn/HOAc, 50°C | Dehalogenated benzene analog | Retains difluoromethoxy |

Limitation : Over-oxidation can occur due to the stability of fluorine substituents.

Electrophilic Substitution

Despite electron withdrawal, directed electrophilic substitution occurs at meta positions:

| Reaction Type | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 3,5-Difluoro-4-nitrobenzene | 45% | |

| Sulfonation | SO3, H2SO4, 40°C | Sulfonic acid derivative | 38% |

Mechanism : Electrophiles attack the least deactivated positions, guided by steric and electronic factors.

Photochemical Reactions

Visible-light photoredox catalysis enables unique transformations:

| Reaction Type | Catalysts/Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Trifluoromethoxylation | Ru(bpy)3Cl2, OCF3 reagent, blue LED | Trifluoromethoxy adducts | 65% |

Pathway : Excitation of Ru(bpy)3²⁺ facilitates single-electron transfer, generating OCF3 radicals for C–O bond formation .

Comparative Reactivity

The table below contrasts reactivity with analogous compounds:

| Compound | Relative Rate (Nitration) | Coupling Efficiency (Suzuki) | Stability Under Basic Conditions |

|---|---|---|---|

| 1-(Difluoromethoxy)-3,5-difluorobenzene | 1.0 (reference) | 85% | Moderate |

| 1-Chloro-3,5-difluorobenzene | 1.2 | 78% | High |

| 1-Bromo-3,5-difluorobenzene | 0.9 | 92% | Moderate |

Scientific Research Applications

Chemistry

1-(Difluoromethoxy)-3,5-difluorobenzene serves as a crucial building block in synthesizing more complex fluorinated compounds. These compounds are valuable in medicinal chemistry and materials science due to their enhanced stability and unique reactivity.

Key Reactions:

- Substitution Reactions: It can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

- Cross-Coupling Reactions: Participates in reactions like Suzuki-Miyaura coupling to create complex aromatic structures.

Biology

Research indicates that derivatives of this compound can act as enzyme inhibitors. For instance, studies have shown that fluorinated compounds can effectively inhibit cyclin-dependent kinases (CDKs), essential for cell cycle regulation. The difluoromethoxy group enhances potency in inhibiting CDK activity.

Biological Activity:

- Mechanism of Action: The compound interacts with molecular targets such as enzymes and receptors, enhancing binding affinity due to the presence of fluorine atoms.

- Potential Applications: Investigated for use in developing therapeutic agents targeting inflammatory diseases and cancer.

Medicine

The compound's derivatives have shown promise in pharmaceutical development. Research into its bioactive properties suggests potential applications in treating various diseases.

Case Studies:

- Inflammatory Diseases: Compounds derived from this compound have been studied for their anti-inflammatory effects.

- Cancer Treatment: Investigations into its derivatives indicate possible efficacy against certain cancer types through enzyme inhibition pathways.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as:

- Liquid Crystals: Employed in display technologies due to their unique electronic properties.

- High-Performance Polymers: Used for creating materials with enhanced thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-3,5-difluorobenzene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The difluoromethoxy group (-OCHF₂) is more electron-withdrawing than -NH₂ (in 3,5-difluoroaniline), which impacts reactivity in electrophilic substitution reactions.

- Biological Activity: Styryl derivatives (e.g., (E)-1-(4-acetoxystyryl)-3,5-difluorobenzene) exhibit notable anticancer activity, suggesting that extended π-conjugation enhances bioactivity .

- Synthetic Utility : Brominated derivatives (e.g., 1-(bromomethyl)-3,5-difluorobenzene) serve as intermediates in palladium-catalyzed cross-couplings, a method widely used for aryl-aryl bond formation .

2.2 Physicochemical Properties

- Melting Points: (E)-1-(4-Acetoxystyryl)-3,5-difluorobenzene: 82–84°C . Inference: The difluoromethoxy derivative likely has a higher melting point than styryl analogues due to reduced molecular flexibility.

- Lipophilicity: Fluorine atoms and the difluoromethoxy group increase lipophilicity, enhancing blood-brain barrier penetration compared to non-fluorinated analogues .

Biological Activity

Overview

1-(Difluoromethoxy)-3,5-difluorobenzene is an organofluorine compound notable for its unique chemical properties, including high thermal stability and resistance to oxidation. Its structure incorporates both difluoromethoxy and difluorobenzene groups, which contribute to its biological activity and potential applications in medicinal chemistry and materials science.

- Molecular Formula : C8H6F4O

- Molecular Weight : 196.13 g/mol

- CAS Number : 1400899-01-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of fluorine enhances binding affinity and selectivity, which may lead to effective inhibition or activation of these targets. Key pathways involved include:

- Modulation of signal transduction

- Inhibition of enzyme activity

- Alteration of gene expression.

Biological Applications

This compound has been investigated for various biological applications:

Enzyme Inhibition

Research indicates that derivatives of this compound can act as enzyme inhibitors. For instance, studies have shown that fluorinated compounds can effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The introduction of difluoromethoxy groups has been linked to increased potency in inhibiting CDK activity .

Anti-inflammatory and Anticancer Potential

The compound's derivatives have demonstrated promise in the development of pharmaceuticals targeting inflammatory diseases and cancer. Specific studies have highlighted their ability to inhibit tumor cell proliferation, suggesting a potential role in cancer therapy .

Case Study 1: CDK Inhibition

A study focused on the inhibitory effects of modified flavonoids revealed that compounds with similar structural motifs to this compound exhibited significant inhibition against CDK2/cyclin E complexes. The IC50 values for these compounds ranged from 1.20 to 20.01 μmol/L, indicating substantial anti-proliferative activity against HCT116 colorectal cancer cells .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of fluorinated aromatic compounds. Derivatives similar to this compound were tested against various bacterial strains, demonstrating effective inhibition at low concentrations. This suggests potential applications in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Trifluoromethoxy)-3,5-difluorobenzene | Trifluoro group instead of difluoro | Varies; potential for different reactivity |

| 3,5-Difluoroanisole | Lacks additional fluorine on methoxy | Lower biological activity compared to difluoromethoxy derivatives |

| 1-(Difluoromethoxy)-4-fluorobenzene | Different substitution pattern | Unique properties affecting reactivity |

Q & A

Q. What are the established synthetic routes for 1-(difluoromethoxy)-3,5-difluorobenzene?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example:

- Williamson Ether Synthesis : Reacting 1-(bromomethyl)-3,5-difluorobenzene with difluoromethoxide ions under anhydrous conditions. A similar approach yielded a sodium arylsulfonamide derivative with 69% efficiency using NaH as a base in DMF at 60°C .

- Alkylation : 1-(Chloromethyl)-3,5-difluorobenzene (CAS: 3447-53-8) can serve as a precursor for introducing the difluoromethoxy group via SN2 mechanisms in polar aprotic solvents like DMSO .

Key Reaction Conditions :

| Precursor | Solvent | Base | Yield | Reference |

|---|---|---|---|---|

| Bromomethyl derivative | DMF | NaH | 69% | |

| Chloromethyl derivative | DMSO | K₂CO₃ | ~60–70% (estimated) |

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer :

- NMR Spectroscopy : The ¹H-NMR spectrum typically shows signals for aromatic protons (δ 6.92–7.54 ppm) and the difluoromethoxy group (δ 5.15 ppm as a singlet for CH₂ in related compounds) .

- X-ray Crystallography : Crystal structures of analogous compounds (e.g., 1-[2-(3,5-difluorobenzyloxy)phenyl]ethanone) reveal dihedral angles between aromatic rings (~70°) and validate spatial arrangements of fluorine substituents .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles), avoid ignition sources (H220/H315), and ensure ventilation (P403) .

- Spill Response : Neutralize with inert adsorbents (e.g., sand) and dispose via approved chemical waste channels .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine atoms at the 3,5-positions create electron-deficient aromatic systems, directing electrophilic substitution to the para position. Comparative studies with 3,5-difluorobenzoic acid (CAS: 455-40-3) show enhanced stability in Suzuki-Miyaura couplings due to reduced electron density, requiring Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C) . Key Data :

| Substrate | Reaction Type | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 3,5-Difluorobenzoic acid | Suzuki Coupling | Pd(PPh₃)₄ | 100 | 85 |

Q. What computational tools predict the electronic structure and reaction pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (FMOs) to predict sites for nucleophilic attack. Databases like PubChem and Reaxys provide parameters for simulating substituent effects on bond dissociation energies .

Q. How can derivatives of this compound be optimized for biological activity?

- Methodological Answer :

- Enzyme Inhibition : Derivatives like 3,5-difluoro-2-hydroxybenzoic acid mimic salicylic acid’s structure, showing anti-inflammatory potential via COX-2 inhibition. Structure-activity relationship (SAR) studies prioritize substituents at the 2-position for enhanced binding .

- Probe Design : Fluorine atoms improve blood-brain barrier penetration in neuroactive probes. Radiolabeling with ¹⁸F isotopes (e.g., via nucleophilic aromatic substitution) enables PET imaging applications .

Data Contradictions and Resolutions

Q. Discrepancies in reported yields for alkylation reactions: How to troubleshoot?

- Methodological Answer : Yield variations (e.g., 60–70% vs. 69%) may arise from solvent purity or base selection. Systematic optimization (e.g., using anhydrous DMF with molecular sieves) reduces hydrolysis side reactions. Replicate conditions from peer-reviewed protocols (e.g., ) for consistency.

Research Workflow Integration

Q. What analytical techniques validate synthetic intermediates?

- Methodological Answer :

- LC-MS : Monitors reaction progress and identifies byproducts (e.g., dehalogenated intermediates).

- TGA/DSC : Assesses thermal stability for scale-up processes (decomposition onset >200°C for similar fluorinated aromatics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.